molecular formula C18H27N B12700617 1-(1-(3-Methylphenyl)cyclohexyl)piperidine CAS No. 2201-30-1

1-(1-(3-Methylphenyl)cyclohexyl)piperidine

Cat. No.: B12700617
CAS No.: 2201-30-1
M. Wt: 257.4 g/mol
InChI Key: BMFKUCGCXMDGBK-UHFFFAOYSA-N
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Description

1-(1-(3-Methylphenyl)cyclohexyl)piperidine is a chemical compound with the molecular formula C18H27N. It is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. This compound is known for its unique structure, which includes a cyclohexyl ring attached to a piperidine ring, with a 3-methylphenyl group attached to the cyclohexyl ring. This structure imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1-(3-Methylphenyl)cyclohexyl)piperidine typically involves the reaction of 3-methylphenylcyclohexanone with piperidine under specific conditions. One common method involves the use of anhydrous potassium carbonate and triethylamine in dry acetonitrile as solvents. The reaction is carried out under a nitrogen atmosphere at room temperature, followed by purification to obtain the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(1-(3-Methylphenyl)cyclohexyl)piperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(1-(3-Methylphenyl)cyclohexyl)piperidine has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of neurotransmitter interactions.

    Medicine: Investigated for its potential therapeutic effects, including analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(1-(3-Methylphenyl)cyclohexyl)piperidine involves its interaction with specific molecular targets in the body. It is known to bind to the N-methyl-D-aspartate (NMDA) receptor, a subtype of the glutamate receptor. This binding results in the blocking of voltage-sensitive potassium and sodium channels, leading to increased calcium entry into nerve cells and the release of neurotransmitters at the presynaptic nerve ending .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1-(3-Methylphenyl)cyclohexyl)piperidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with the NMDA receptor and its potential therapeutic applications make it a compound of significant interest in scientific research.

Properties

CAS No.

2201-30-1

Molecular Formula

C18H27N

Molecular Weight

257.4 g/mol

IUPAC Name

1-[1-(3-methylphenyl)cyclohexyl]piperidine

InChI

InChI=1S/C18H27N/c1-16-9-8-10-17(15-16)18(11-4-2-5-12-18)19-13-6-3-7-14-19/h8-10,15H,2-7,11-14H2,1H3

InChI Key

BMFKUCGCXMDGBK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2(CCCCC2)N3CCCCC3

Origin of Product

United States

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